

# Topic: Analytical Methods for the Quantification of 4-(2-Phenoxyethyl)morpholine

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## Compound of Interest

Compound Name: 4-(2-Phenoxyethyl)morpholine

CAS No.: 1209-10-5

Cat. No.: B3090254

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## Abstract

This comprehensive guide details robust and validated analytical methods for the quantitative determination of **4-(2-Phenoxyethyl)morpholine**. As a crucial chemical intermediate and potential impurity in pharmaceutical manufacturing, its precise quantification is paramount for quality control, process optimization, and regulatory compliance. This document provides detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for immediate implementation in a laboratory setting. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

## Introduction and Scientific Context

**4-(2-Phenoxyethyl)morpholine**, with the molecular formula  $C_{12}H_{17}NO_2$ , is a heterocyclic compound incorporating both a morpholine and a phenoxy functional group.[1] Its structural attributes make it a valuable building block in organic synthesis and a potential process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). The morpholine

moiety itself is a common scaffold in medicinal chemistry.[2] The presence of residual **4-(2-Phenoxyethyl)morpholine** in a final drug product must be strictly controlled, necessitating sensitive and accurate analytical methods for its detection and quantification.

The selection of an analytical method is critically dependent on the analyte's physicochemical properties and the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[3] This guide focuses on two orthogonal and widely adopted analytical techniques: HPLC-UV for its robustness in routine quality control and GC-MS for its superior sensitivity and specificity, making it ideal for trace-level determination and confirmatory analysis.

## Physicochemical Properties of 4-(2-Phenoxyethyl)morpholine

A thorough understanding of the analyte's properties is the foundation of robust method development.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>2</sub>	[1]
Molecular Weight	207.27 g/mol	[1]
CAS Number	1209-10-5	[1]
Appearance	Expected to be a liquid or low-melting solid	Inferred
Key Structural Features	Tertiary amine, ether linkage, aromatic ring	[1]
Chromophore	Phenoxy group	Inferred

The presence of the phenoxy group provides a strong UV chromophore, making HPLC with UV detection a highly viable and direct analytical approach, unlike for unsubstituted morpholine which often requires derivatization for UV analysis.[4]

# Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

## Principle and Rationale

This method leverages reversed-phase HPLC to separate **4-(2-Phenoxyethyl)morpholine** from other components in the sample matrix. The analyte is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. The causality behind this choice is twofold: the C18 column provides excellent retention for the moderately nonpolar phenoxyethyl moiety, while the UV detector offers sensitive and specific detection due to the electronic transitions within the aromatic phenoxy ring. This method is ideal for routine analysis in quality control labs due to its robustness, high throughput, and the widespread availability of HPLC instrumentation.<sup>[5]</sup>

## Experimental Protocol: HPLC-UV

Instrumentation:

- A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

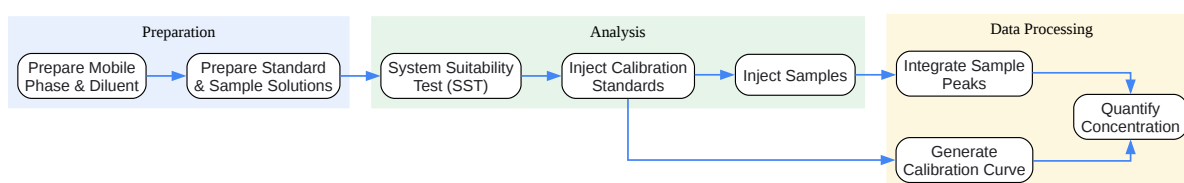
Parameter	Recommended Setting	Rationale
Column	C18, 150 mm x 4.6 mm, 5 $\mu$ m	Provides a good balance of resolution, efficiency, and backpressure for this type of analyte.
Mobile Phase A	0.1% Phosphoric Acid in Water	Acidified mobile phase ensures the morpholine nitrogen is protonated, leading to sharp, symmetrical peaks.
Mobile Phase B	Acetonitrile	A common, effective organic modifier for reversed-phase chromatography.
Gradient	0-15 min: 30% to 70% B; 15-17 min: 70% to 30% B; 17-20 min: 30% B	A gradient elution ensures that the analyte is eluted with a good peak shape and that any more or less retained impurities are cleared from the column.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm I.D. column.
Column Temperature	30 $^{\circ}$ C	Enhances reproducibility of retention times by controlling viscosity and mass transfer.
Detection Wavelength	270 nm	The phenoxy group exhibits significant absorbance in this region. A PDA detector can be used to confirm the optimal wavelength.
Injection Volume	10 $\mu$ L	A typical injection volume to avoid column overloading while ensuring adequate sensitivity.

### Standard and Sample Preparation:

- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **4-(2-Phenoxyethyl)morpholine** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
- Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.

**System Suitability:** Before initiating any analysis, inject the 50 µg/mL standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for peak area is  $\leq 2.0\%$  and the tailing factor is  $\leq 2.0$ .

## HPLC Workflow Diagram



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Caption: High-level workflow for the HPLC-UV quantification of **4-(2-Phenoxyethyl)morpholine**.

## Expected Performance

The following table summarizes the typical validation parameters for a well-developed HPLC-UV method, based on established methods for related morpholine derivatives.[6]

Parameter	Expected Result
Linearity Range	1–100 µg/mL
Correlation Coefficient (r <sup>2</sup> )	≥ 0.999
Limit of Detection (LOD)	~0.3 µg/mL
Limit of Quantitation (LOQ)	~1.0 µg/mL
Accuracy (Recovery)	98–102%
Precision (RSD%)	< 2%

## Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

### Principle and Rationale

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[7] This method is chosen for its exceptional sensitivity and selectivity, making it the gold standard for trace-level quantification and unequivocal identification. **4-(2-Phenoxyethyl)morpholine** is sufficiently volatile and thermally stable for GC analysis. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where only ions characteristic of the analyte are monitored. This drastically reduces chemical noise and enhances sensitivity, allowing for quantification at levels significantly lower than HPLC-UV.[8]

### Experimental Protocol: GC-MS

Instrumentation:

- A gas chromatograph equipped with a split/splitless injector, a suitable capillary column, and coupled to a single quadrupole or triple quadrupole mass spectrometer with an Electron

Ionization (EI) source.

Chromatographic and MS Conditions:

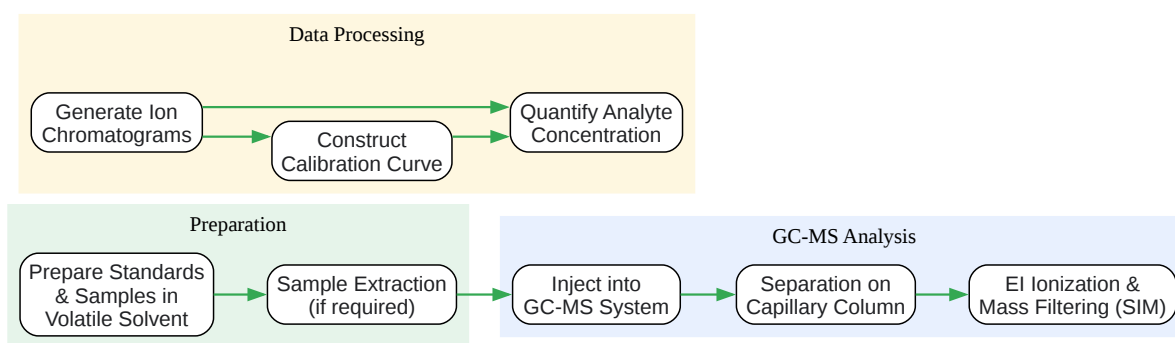
Parameter	Recommended Setting	Rationale
Column	HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness	A 5% phenyl-methylpolysiloxane column provides excellent inertness and resolving power for a wide range of semi-volatile compounds.
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert carrier gas standard for GC-MS.
Injector Temperature	280 °C	Ensures rapid and complete volatilization of the analyte.
Injection Mode	Splitless (1 µL)	Maximizes analyte transfer to the column for trace analysis.
Oven Program	100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)	The temperature program is designed to elute the analyte as a sharp peak while separating it from potential contaminants.
MS Transfer Line	290 °C	Prevents condensation of the analyte between the GC and MS.
Ion Source Temp.	230 °C	Standard temperature for an EI source.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard ionization energy that produces reproducible fragmentation patterns.
Acquisition Mode	Selected Ion Monitoring (SIM)	Enhances sensitivity and selectivity.
Ions to Monitor	m/z 207 (M <sup>+</sup> ), 100 (C <sub>5</sub> H <sub>10</sub> NO <sup>+</sup> ), 77 (C <sub>6</sub> H <sub>5</sub> <sup>+</sup> )	The molecular ion (207) provides specificity. The fragment at m/z 100 is characteristic of the

morpholine ethyl fragment, and  $m/z$  77 is characteristic of the phenyl group. The most abundant ion should be used for quantification.

### Standard and Sample Preparation:

- Solvent: Use a high-purity, volatile solvent such as Ethyl Acetate or Dichloromethane.
- Standard Stock Solution (1000  $\mu\text{g/mL}$ ): Prepare as described in the HPLC section, but use the GC-grade solvent.
- Calibration Standards: Prepare a series of standards with concentrations appropriate for trace analysis (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0  $\mu\text{g/mL}$ ) by serial dilution.
- Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. If the sample is in a non-volatile matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step may be required.[7]

## GC-MS Workflow Diagram



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Caption: General workflow for the GC-MS quantification of **4-(2-Phenoxyethyl)morpholine**.

## Expected Performance

GC-MS methods, especially with derivatization for related compounds, have demonstrated excellent performance.[8][9]

Parameter	Expected Result
Linearity Range	0.01–10 µg/mL (10-10,000 ng/mL)
Correlation Coefficient (r <sup>2</sup> )	≥ 0.999
Limit of Detection (LOD)	~0.005 µg/mL (5 ng/mL)
Limit of Quantitation (LOQ)	~0.015 µg/mL (15 ng/mL)
Accuracy (Recovery)	95–105%
Precision (RSD%)	< 5% for trace levels

## Trustworthiness and Method Validation

To ensure the trustworthiness and reliability of analytical data, every protocol must be a self-validating system. This is achieved through rigorous method validation and routine system checks.

- **System Suitability:** As described, system suitability tests must be performed before each analytical batch to confirm the performance of the chromatographic system.
- **Quality Control (QC) Samples:** Independent QC samples at low, medium, and high concentrations should be prepared and analyzed with each batch of unknown samples. The results must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) to validate the run.
- **Method Validation:** Both methods should be fully validated according to International Council for Harmonisation (ICH) guideline Q2(R1) or equivalent regulatory standards. This includes

assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

## Conclusion

This application note provides two distinct, robust, and reliable methods for the quantification of **4-(2-Phenoxyethyl)morpholine**. The HPLC-UV method serves as an excellent choice for routine quality control and process monitoring where analyte concentrations are relatively high. The GC-MS method offers superior sensitivity and selectivity, making it the preferred technique for trace impurity analysis, confirmation of identity, and analysis in complex matrices. The choice between these methods should be guided by the specific analytical problem, required detection limits, and the laboratory's instrumental capabilities. Both protocols are designed to be self-validating through the consistent application of system suitability and quality control checks, ensuring the generation of authoritative and trustworthy data.

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